(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid
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Overview
Description
(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a methylcarbamoyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is the chemoselective N-tert-butyloxycarbonylation of amines using glycerol as a solvent at room temperature. This method is catalyst-free, efficient, and environmentally benign .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same chemoselective protection of the amino group, ensuring high yield and purity. The use of green chemistry principles, such as solvent recyclability and catalyst-free reactions, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
Hydrolysis: The ester bond in the Boc group can be hydrolyzed under basic conditions.
Amidation: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc group.
Basic Conditions: Sodium hydroxide can be used for hydrolysis reactions.
Coupling Reagents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) are used for amidation reactions.
Major Products Formed
Deprotected Amines: Removal of the Boc group yields the free amine.
Amides: Reaction with amines forms amides, which are useful intermediates in peptide synthesis.
Scientific Research Applications
(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid involves the protection and deprotection of amino groups. The Boc group protects the amine during synthetic steps and can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions. This protection-deprotection strategy is crucial in multi-step organic synthesis and peptide assembly.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoic acid
- (2R)-2-[(tert-butoxycarbonyl)amino]-4-phenylbutanoic acid
Uniqueness
(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid is unique due to the presence of both a Boc-protected amine and a methylcarbamoyl group. This dual functionality allows for versatile applications in organic synthesis, particularly in the preparation of complex molecules and peptides. The compound’s stability and reactivity make it a valuable tool in both academic and industrial research .
Properties
Molecular Formula |
C11H20N2O5 |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
(2R)-5-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(9(15)16)5-6-8(14)12-4/h7H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)/t7-/m1/s1 |
InChI Key |
BZOWJQRNONPFLT-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)NC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC)C(=O)O |
Origin of Product |
United States |
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